(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine
Description
Properties
IUPAC Name |
(5,5-dimethyl-4H-1,2-oxazol-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-6(2)3-5(4-7)8-9-6/h3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFDQWSJHZEMIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)CN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-methylpropan-1-ol with a suitable nitrile oxide, leading to the formation of the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various oxazole and amine derivatives, which can be further utilized in different applications .
Scientific Research Applications
Chemistry
In chemistry, (5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for the development of new pharmaceuticals .
Medicine
In medicine, (5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine is explored for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities .
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other materials that require specific structural features .
Mechanism of Action
The mechanism of action of (5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Agrochemical Analogs
| Compound | Core Structure | Key Substituents | Activity |
|---|---|---|---|
| Target Compound | 5,5-dimethyl-1,2-oxazoline | 3-methanamine | Intermediate |
| Pyroxasulfone | 5,5-dimethyl-1,2-oxazoline | Sulfonyl, trifluoromethylpyrazole | Pre-emergence herbicide |
Analogues in Pharmaceutical Chemistry
[3-(3,4-Dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine Hydrochloride
- Key Differences :
- Substituted with a 3,4-dimethylphenyl group on the oxazole ring.
- Hydrochloride salt enhances solubility for pharmacological use.
- Functional Impact :
4-[5-(Aminomethyl)-4,5-dihydro-1,2-oxazol-3-yl]-2-fluorophenol Hydrochloride
- Key Differences: Features a fluorophenol group and an aminomethyl side chain.
- The phenol group offers hydrogen-bonding sites for target interactions .
Table 2: Pharmaceutical Analogs
| Compound | Core Structure | Key Substituents | Potential Use |
|---|---|---|---|
| Target Compound | 5,5-dimethyl-1,2-oxazoline | 3-methanamine | Intermediate |
| 3,4-Dimethylphenyl derivative | 1,2-oxazoline | 3,4-dimethylphenyl, HCl salt | Drug candidate |
| Fluorophenol derivative | 1,2-oxazoline | 2-fluorophenol, aminomethyl | Bioactive scaffold |
Isomeric and Functional Group Variations
5,5-Dimethyl-4,5-dihydro-1,3-oxazol-2-amine
4-(4,5-Dihydro-1,2-oxazol-3-yl)aniline
- Key Differences :
- Aniline group replaces the methanamine substituent.
Biological Activity
Overview
(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine is a heterocyclic compound characterized by its unique oxazole ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial and antifungal properties. Understanding its biological activity is crucial for the development of therapeutic applications.
Chemical Structure and Properties
The chemical formula for (5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine is with a molecular weight of 113.18 g/mol. The structure features a dimethyl substitution on the oxazole ring, which influences its electronic properties and biological interactions.
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 113.18 g/mol |
| IUPAC Name | (5,5-Dimethyl-4H-1,2-oxazol-3-yl)methanamine |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
The biological activity of (5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine is primarily attributed to its ability to interact with various molecular targets within biological systems. The oxazole ring can participate in hydrogen bonding and other non-covalent interactions with enzymes and receptors, modulating their activity. This interaction may lead to various pharmacological effects, including antimicrobial action.
Antibacterial and Antifungal Properties
Research indicates that (5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine exhibits significant antibacterial and antifungal activities. In vitro studies have shown that this compound can inhibit the growth of several pathogenic bacteria and fungi.
Case Study: Antibacterial Activity
In a study evaluating the antibacterial efficacy of various compounds, (5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine demonstrated noteworthy inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0048 |
| Staphylococcus aureus | 0.0098 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
These results suggest that the compound has potential as a therapeutic agent against bacterial infections.
Case Study: Antifungal Activity
In addition to its antibacterial properties, the compound also showed antifungal activity against common fungal pathogens:
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.039 |
| Fusarium oxysporum | 0.078 |
These findings highlight the broad-spectrum antimicrobial potential of (5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine.
Comparison with Similar Compounds
The biological activity of (5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine can be compared with structurally similar compounds to understand its unique properties better.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5,5-Dimethyl-4,5-dihydro-1,2-oxazole | Contains dimethyl substitutions | Altered electronic properties |
| 4,5-Dihydro-4,4-dimethyl-2-oxazolyl | Variations in oxazole structure | Potentially different reactivity |
| 1-(4,5-dihydro-1,2-oxazol-3-yl)-1-(phenyl)methanamine | Similar core structure | Different substituents leading to varied activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
